Dehydrowarfarin

Descripción general

Descripción

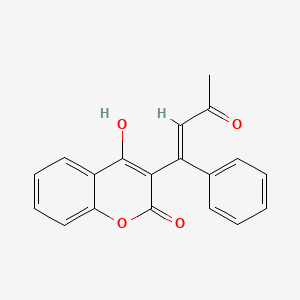

Dehydrowarfarin is a metabolite of warfarin, a widely used anticoagulant . It is a hydroxycoumarin and is produced through the metabolism of warfarin by the CYP450 isozymes .

Synthesis Analysis

This compound is formed as a metabolite during the metabolism of warfarin. The 10-hydroxywarfarin metabolite and a benzylic alcohol metabolite undergo an elimination step to form this compound . The structure of this compound has been determined by mass spectral comparison with the chemically synthesized compound .Molecular Structure Analysis

This compound has a molecular formula of C19H14O4 and a molecular weight of 306.3 g/mol . Its IUPAC name is 4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one .Physical and Chemical Properties Analysis

This compound is a hydroxycoumarin . Its exact physical and chemical properties are not well-documented in the literature.Aplicaciones Científicas De Investigación

Investigación anticoagulante

Dehydrowarfarin es un metabolito de la warfarina, un anticoagulante bien conocido. La investigación sobre los efectos de la warfarina y sus metabolitos como el this compound es crucial para comprender sus funciones en la calcificación vascular sistémica . Los estudios han demostrado que la warfarina puede aumentar la calcificación arterial, lo cual es significativo debido a su asociación con la morbilidad y la mortalidad cardiovascular . El papel del this compound en este proceso es objeto de investigación en curso, lo que podría conducir al desarrollo de terapias anticoagulantes más seguras.

Estudios de impacto ambiental

La presencia de warfarina y sus metabolitos en el medio ambiente y la cadena alimentaria ha sido una preocupación. El this compound, como producto de transformación de la warfarina, se estudia por su estabilidad ambiental y su impacto potencial. La investigación que utiliza procesos de oxidación avanzados como la reacción de Fenton ayuda a comprender las vías de degradación de estos compuestos . Esto es vital para evaluar los riesgos ecológicos y desarrollar estrategias para mitigar la presencia ambiental de los productos farmacéuticos.

Desarrollo de la química analítica

En la química analítica, es esencial desarrollar métodos para cuantificar la warfarina y sus metabolitos, incluido el this compound. Las técnicas como GC-EI-MS/MS se utilizan para identificar y cuantificar los metabolitos hidroxilados generados por reacciones como la reacción de Fenton . Estos métodos tienen aplicaciones en la ciencia forense, la toxicología y el monitoreo ambiental.

Farmacocinética y metabolismo de fármacos

El this compound es un marcador importante en los estudios farmacocinéticos para comprender el metabolismo de la warfarina. Ayuda a determinar la vida media del fármaco, la biodisponibilidad y la interacción con otras sustancias. Por ejemplo, la inhibición selectiva del metabolismo de la warfarina por fármacos como el diltiazem se puede estudiar mediante el control de los niveles de this compound .

Investigación sobre enfermedades cardiovasculares

La investigación sobre los efectos secundarios a largo plazo de la warfarina, incluido el papel del this compound, contribuye a nuestra comprensión de las enfermedades cardiovasculares. Los efectos del compuesto en los factores de coagulación sanguínea y la salud vascular son áreas de investigación activa, lo que podría conducir a mejores tratamientos para afecciones como la fibrilación auricular y la trombosis .

Mecanismo De Acción

- The reduced form of vitamin K (vitamin KH₂) serves as a cofactor for the γ-carboxylation of vitamin K-dependent coagulation factors (such as factors VII, IX, X, and thrombin) .

- As a result, the synthesis of biologically active forms of clotting factors is impaired, leading to reduced blood clotting ability .

- Impact on Bioavailability : Variability in metabolism and interactions with other drugs affect its bioavailability .

- Therapeutically, Dehydrowarfarin prevents and treats venous thromboembolism, atrial fibrillation-related thromboembolism, and post-myocardial infarction events .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Dehydrowarfarin interacts with various enzymes and proteins in the body. It is a product of the metabolic reactions involving Warfarin . The compound’s interactions with these biomolecules are crucial for its role in anticoagulation .

Cellular Effects

The effects of this compound on cells are primarily related to its role in anticoagulation. It influences cell function by affecting the synthesis of biologically active forms of various clotting factors . This impact on cellular metabolism and gene expression contributes to its anticoagulant properties .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with biomolecules. It inhibits the vitamin-K dependent synthesis of biologically active forms of various clotting factors . This inhibition results in anticoagulation, preventing the formation of blood clots .

Metabolic Pathways

This compound is involved in the metabolic pathways of Warfarin . It interacts with enzymes involved in these pathways, influencing metabolic flux and metabolite levels .

Propiedades

IUPAC Name |

4-hydroxy-3-[(E)-3-oxo-1-phenylbut-1-enyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-11,21H,1H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIPQYPHTPMNLK-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(\C1=CC=CC=C1)/C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67588-18-5 | |

| Record name | Dehydrowarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067588185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289346 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: How is dehydrowarfarin formed in the body?

A1: this compound is produced through the metabolism of warfarin by specific enzymes in the liver known as cytochrome P-450s. This metabolic pathway involves a unique dehydrogenation step catalyzed by these enzymes. [] Notably, different cytochrome P-450 isozymes contribute to the formation of this compound, with varying levels of activity depending on factors like species, individual genetic makeup, and exposure to inducing agents. [, , ]

Q2: Is there a difference in how this compound is produced from the R- and S-enantiomers of warfarin?

A2: Research indicates that cytochrome P-450s exhibit stereoselectivity in their metabolism of warfarin. This means that the formation of this compound, along with other hydroxylated metabolites, differs depending on whether the starting material is R-warfarin or S-warfarin. [, ] This stereospecificity underscores the complex interaction between warfarin enantiomers and the various cytochrome P-450 isozymes responsible for their metabolism.

Q3: Can drugs like chloramphenicol affect the formation of this compound?

A3: Studies have shown that certain drugs can selectively inhibit the formation of this compound. Chloramphenicol, for example, has been observed to specifically reduce the rate of this compound formation in both male and female rats treated with pregnenolone-16α-carbonitrile (a known inducer of specific cytochrome P-450 isozymes). [] This suggests that chloramphenicol may interfere with the activity of the specific cytochrome P-450 isozymes involved in this particular metabolic pathway.

Q4: Are there analytical methods available to quantify this compound and other warfarin metabolites in biological samples?

A4: Yes, researchers have developed sensitive analytical techniques to measure this compound and other warfarin metabolites in biological samples like plasma. One such method employs a combination of solid-phase extraction using Sep-Pak C18 cartridges and high-performance liquid chromatography (HPLC). [] This method allows for the efficient extraction and separation of warfarin and its metabolites, enabling accurate quantitation at concentrations as low as 0.1 µg/mL of plasma. []

Q5: How does diltiazem impact the metabolism of warfarin, particularly the formation of this compound?

A5: Diltiazem, a commonly prescribed calcium channel blocker, has been shown to interact with warfarin metabolism, demonstrating both stereospecificity and regiospecificity in its inhibitory effects. Specifically, diltiazem selectively inhibits the clearance of R-warfarin, particularly affecting the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. [] Interestingly, diltiazem does not significantly affect the clearance of R-dehydrowarfarin, R-4'-hydroxywarfarin, or R-7-hydroxywarfarin. [] This suggests that diltiazem may preferentially target specific cytochrome P450 isozymes involved in the metabolism of R-warfarin to these specific metabolites, while not impacting the formation of R-dehydrowarfarin.

Q6: Can you elaborate on the structural characteristics of this compound?

A6: this compound is structurally similar to warfarin but differs in a key chemical feature. While the precise molecular formula and weight depend on the specific isomer, its core structure features a 1-benzopyran-2-one ring system, similar to warfarin. The differentiating characteristic of this compound is the presence of a 3-oxo-1-phenyl-1-butenyl substituent at position 3 of the benzopyranone core. [] This structural difference likely influences its interactions with enzymes and contributes to its distinct pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)

![4H-Pyrazolo[5,1:2,3]imidazo[4,5-b]pyridine,2-ethoxy-(9CI)](/img/no-structure.png)

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)

![L-[2-13C]glucose](/img/structure/B583748.png)